molecular formula C11H12N2O2S B12549730 Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- CAS No. 142118-32-9

Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-

Cat. No.: B12549730
CAS No.: 142118-32-9
M. Wt: 236.29 g/mol
InChI Key: XRILLUAJCNTTRI-UHFFFAOYSA-N
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Description

Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- is a compound known for its significant role in various scientific and industrial applications. This compound is also referred to as Zileuton Related Compound A, and it is closely related to the pharmaceutical agent Zileuton . The compound has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- typically involves the reaction of 2-benzo[b]thien-2-ylethylamine with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistency and quality. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-lipoxygenase, Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- reduces the production of leukotrienes, thereby mitigating inflammatory responses .

Properties

CAS No.

142118-32-9

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-[2-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea

InChI

InChI=1S/C11H12N2O2S/c12-11(14)13(15)6-5-9-7-8-3-1-2-4-10(8)16-9/h1-4,7,15H,5-6H2,(H2,12,14)

InChI Key

XRILLUAJCNTTRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCN(C(=O)N)O

Origin of Product

United States

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